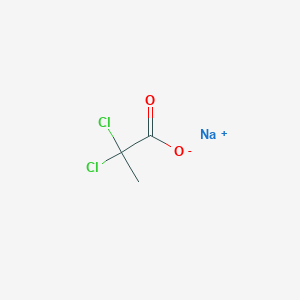

sodium;2,2-dichloropropanoate

Description

Historical Context of Development and Early Academic Applications

The development of sodium;2,2-dichloropropanoate, commercially known as Dalapon (B104946), dates back to its introduction as a herbicide. orst.edu It was recognized for its effectiveness in controlling specific annual and perennial grasses, such as quackgrass and Bermuda grass. orst.eduumn.edu Early academic research focused on its herbicidal properties and its mode of action in plants. chemicalbook.comcambridge.org One of the initial challenges in its commercial production was the decomposition that occurred when neutralizing 2,2-dichloropropionic acid in water. google.com To overcome this, methods were developed to prepare the salt in a liquid chlorinated hydrocarbon medium to produce a substantially dry and stable product. google.com

Early studies also investigated its effects on crop plants. For instance, research in the 1950s and 1960s explored the response of crops like corn to Dalapon and its potential for controlling weeds in various agricultural settings. cambridge.orgcambridge.org These early applications were primarily focused on improving crop yields by eliminating competitive grass species. ontosight.aiorst.edu

Significance in Environmental and Agricultural Chemistry Research

The significance of this compound in environmental and agricultural chemistry is multifaceted. In agriculture, it has been a valuable tool for managing grassy weeds in a variety of crops, including sugarcane, sugar beets, and various fruits and vegetables. orst.eduepa.gov Its systemic nature, allowing it to be absorbed by both leaves and roots and translocated within the plant, made it particularly effective against perennial grasses with extensive rhizome systems. orst.educambridge.orgjfda-online.com

From an environmental perspective, research has extensively studied its fate and transport in soil and water. orst.educhemicalbook.comepa.gov Key areas of investigation have included its persistence, mobility, and degradation pathways. orst.eduepa.gov Due to its high water solubility and low adsorption to soil particles, leaching was identified as a potential environmental concern. orst.educhemicalbook.com However, research has also shown that microbial degradation is a rapid and primary mechanism for its breakdown in most soil and aquatic environments, mitigating its persistence. orst.eduepa.govcdnsciencepub.com

Evolution of Scientific Inquiry and Research Paradigms

Scientific inquiry into this compound has evolved from its initial focus on herbicidal efficacy to a more nuanced understanding of its environmental behavior and microbial degradation. Early research primarily documented its effects on plants and its utility in agriculture. cambridge.orgcambridge.org

The research paradigm then shifted to include its environmental impact. This led to numerous studies on its persistence in soil and water, with findings indicating a half-life of a few weeks to a couple of months in soil, depending on conditions like temperature and moisture. orst.eduepa.gov

A significant advancement in the research was the discovery and characterization of microorganisms capable of degrading Dalapon. cdnsciencepub.comcdnsciencepub.comasm.orgmicrobiologyresearch.org Researchers isolated and identified various bacterial species, such as Arthrobacter, Pseudomonas, and Bacillus, that can utilize the compound as a carbon source. asm.orgmicrobiologyresearch.orgdergipark.org.tr This line of inquiry elucidated the enzymatic pathways involved in its breakdown, starting with the removal of chloride ions to form pyruvate, a common metabolic intermediate. nih.govmicrobiologyresearch.org

Furthermore, the development of analytical techniques has been crucial in studying this compound. Early methods often involved derivatization to make the compound suitable for gas chromatography. jfda-online.comnemi.gov More recent methods have utilized advanced technologies like liquid chromatography-mass spectrometry (LC-MS) and ion chromatography-tandem mass spectrometry (IC-MS/MS) for more sensitive and direct detection in environmental samples. researchgate.netlcms.cz

Interactive Data Table: Evolution of Analytical Methods for Dalapon

| Method | Principle | Sample Matrix | Key Findings/Limits | Source |

| Gas Chromatography with Electron Capture Detector (GC-ECD) | Derivatization to methyl ester followed by GC separation and ECD detection. | Sugarcane, Water | Method detection limit of 0.01 ppm in sugarcane. jfda-online.com Requires extraction and derivatization. nemi.gov | jfda-online.comnemi.gov |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Direct analysis of the compound after extraction. | Water | Detection limits of 2.1 and 3.8 ng/mL. | researchgate.net |

| Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) | Direct injection without sample preparation for analysis of haloacetic acids and Dalapon. | Drinking Water | Allows for rapid and sensitive detection without derivatization. | lcms.cz |

Interactive Data Table: Persistence of Dalapon in Different Soil Types

| Soil Type | Persistence (Time to Disappear) | Conditions | Source |

| Muck Soil | 4–8 days | Greenhouse (28 °C) | cdnsciencepub.comcdnsciencepub.com |

| Loam and Silty Clay Loam Soils | 8–16 days | Greenhouse (28 °C) | cdnsciencepub.comcdnsciencepub.com |

| Sandy Loam Soil | 16–32 days | Greenhouse (28 °C) | cdnsciencepub.comcdnsciencepub.com |

| Silty Clay Soil | 32–64 days | Greenhouse (28 °C) | cdnsciencepub.comcdnsciencepub.com |

| Most Agricultural Soils | 2 to 4 weeks | Growing season | epa.gov |

Properties

IUPAC Name |

sodium;2,2-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEFQWNXOUGDJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Studies

Established Synthetic Pathways for Sodium;2,2-dichloropropanoate

The synthesis of this compound is primarily achieved through the neutralization of its corresponding acid, 2,2-dichloropropionic acid.

Reaction Mechanisms and Optimization

The fundamental reaction for producing this compound involves the treatment of 2,2-dichloropropionic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. ontosight.aigoogle.com The reaction with sodium hydroxide is a straightforward acid-base neutralization, yielding the sodium salt and water.

When sodium carbonate is used, the reaction proceeds with the evolution of carbon dioxide gas. google.com The reaction can be represented as:

2 C₃H₄Cl₂O₂ + Na₂CO₃ → 2 C₃H₃Cl₂NaO₂ + H₂O + CO₂

Optimization of this process often involves the use of a liquid chlorinated hydrocarbon as a reaction medium. google.com This allows for the separation of the sodium salt product in its solid phase, facilitating its recovery. google.com Factors such as reaction temperature and the physical state of the reactants (e.g., finely subdivided anhydrous sodium carbonate) are controlled to maximize the yield and purity of the final product. google.com For instance, heating the reaction mixture can drive the neutralization to completion. google.com

Industrial Scale Synthesis Methodologies

On an industrial scale, the synthesis of 2,2-dichloropropionic acid, the precursor to the sodium salt, is a key step. This is typically achieved through the direct chlorination of propionic acid in the presence of catalysts. nih.gov Other starting materials for the synthesis of 2,2-dichloropropionic acid can include propionaldehyde (B47417) or propanol. nih.gov

Following the synthesis of the acid, the conversion to its sodium salt is carried out. A common industrial method involves reacting 2,2-dichloropropionic acid with an essentially dry alkali compound, like sodium carbonate, within a liquid chlorinated hydrocarbon solvent. google.comnih.gov This method is advantageous as it allows for the direct production of a substantially dry, solid product that can be easily separated by filtration. google.com The choice of solvent and reaction conditions are critical to ensure a high conversion rate and to minimize unreacted starting materials. google.com

Development and Characterization of Structural Analogs and Derivatives

The study of structural analogs and derivatives of this compound is crucial for understanding how modifications to its chemical structure influence its activity.

Synthesis of Related Halogenated Propionates

The synthesis of related halogenated propionates involves modifying the halogen atoms on the propionate (B1217596) structure. For example, analogs such as trifluoropropionate, trichloropropionate, and tribromopropionate have been synthesized to study the effect of different halogens. ijabbr.com The synthesis of these analogs often follows similar principles to that of dichloropropionates, involving the halogenation of a suitable propionic acid precursor. The specific halogenating agents and reaction conditions are tailored to introduce the desired halogen atoms at the α-position of the propionate. Research has also been conducted on the synthesis of other halogenated propionate derivatives, including those with substitutions on an associated phenoxy ring. brieflands.comscispace.com

Structure-Activity Relationship (SAR) Studies for Analogs

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological or chemical activity. For halogenated propanoates, SAR studies have explored the impact of the type and number of halogen atoms on their properties. ijabbr.comcam.ac.uk

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to analyze various parameters of these analogs. ijabbr.com These studies calculate properties such as free energy, binding energy, and electronic properties (HOMO-LUMO gap) to predict their chemical reactivity and potential biological activity. ijabbr.com For instance, research on morpholinium trihalopropanoates has shown that the type of halogen significantly affects the thermophysical properties and chemical reactivity of the ionic liquids. ijabbr.com Such studies are instrumental in designing new compounds with desired characteristics.

Interactive Table: Calculated Properties of Morpholinium Halogenated Propionate Ionic Liquids

| Ionic Liquid (IL) | Anion | Free Energy (kJ/mol) | Binding Energy (kJ/mol) | Heat of Formation (kJ/mol) | Chemical Reactivity Order |

| IL01 | Propionate | Lowest | Lowest | Lowest | 4 |

| IL02 | Trifluoropropionate | Highest | Highest | Highest | 3 |

| IL03 | Trichloropropionate | Intermediate | Intermediate | Intermediate | 2 |

| IL04 | Tribromopropionate | Second Highest | Second Highest | Second Highest | 1 |

Note: This table is based on theoretical calculations from a study on morpholinium-based ionic liquids and illustrates the relative impact of halogenation on the anion. ijabbr.com

Green Chemistry Approaches in Dichloropropionate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uksemanticscholar.org In the context of dichloropropionate synthesis, these principles can be applied to create more environmentally benign manufacturing processes.

Key principles of green chemistry relevant to this synthesis include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. acs.org For example, the industrial synthesis method that directly produces a solid product from a liquid medium minimizes solvent waste and simplifies product purification. google.com

Plant Physiological and Biochemical Mechanisms of Action

Cellular and Subcellular Targets in Plant Systems

The herbicidal activity of sodium;2,2-dichloropropanoate stems from its impact on fundamental cellular processes. At high concentrations, it acts as a strong acid and protein precipitant, leading to significant changes in plasma membrane permeability and the non-selective destruction of cellular components. nih.gov Its primary selective mechanism, however, involves the targeted disruption of specific metabolic pathways and cellular functions.

A primary mode of action for this compound is the inhibition of lipid synthesis. herts.ac.ukherts.ac.uk Lipids are essential for plant survival, serving as core components of cell membranes, cuticle waxes, and as fuel molecules. lsuagcenter.com By disrupting lipid production, the compound effectively halts the formation of new cell membranes, which is a prerequisite for cell growth and division. lsuagcenter.com

This inhibition targets key enzymes in the fatty acid biosynthesis pathway. umn.edu Specifically, herbicides in this class often block the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. lsuagcenter.com The inability to produce these necessary lipids leads to a cessation of growth, particularly in the meristematic regions where active cell division occurs. umn.edu

Table 1: Effects of Lipid Synthesis Inhibition

| Affected Process | Consequence | Reference |

|---|---|---|

| Fatty Acid Biosynthesis | Blocked production of essential lipid components. | lsuagcenter.comumn.edu |

| Cell Membrane Formation | Inability to build new membranes required for cell growth and division. | lsuagcenter.com |

| New Growth | Cessation of development in meristematic tissues (e.g., whorl of grasses). | umn.edu |

This compound interferes with normal plant development, leading to the disruption of cell division and elongation. orst.edugoogle.com This effect is a direct consequence of the inhibition of lipid synthesis, as the creation of new cells is impossible without the phospholipids (B1166683) needed for membranes. lsuagcenter.com Furthermore, the compound can induce abnormal cell growth, suggesting a more complex interaction with the cellular machinery that governs cell cycle and expansion. google.com

Plant cell division and elongation are tightly regulated processes that depend on a complex interplay of structural components and signaling pathways. nih.gov Stress-inducing compounds can cause significant disturbances in the cytoskeleton, which is essential for the mitotic division process and the correct distribution of chromosomes. mdpi.com The disruption of these processes leads to stunted growth and, ultimately, plant death. researchgate.net

The compound's role as a plant growth regulator is linked to its interference with plant hormonal activity. orst.edugoogle.com Evidence suggests that this compound can cause abnormal cell growth through hormonal action, indicating it may disrupt the pathways of crucial plant hormones like auxins. google.com Auxins are central to regulating cell division and elongation. nih.govmdpi.com Herbicides with auxinic properties can cause uncontrolled and disorganized growth by overwhelming the plant's natural hormonal balance, leading to physiological disruption. nih.gov This hormonal imbalance, combined with the inhibition of essential structural components like lipids, contributes significantly to the compound's herbicidal effects.

Metabolic Fate and Biotransformation within Plant Organisms

The persistence and systemic nature of this compound are key to its function and are determined by how it is absorbed, transported, and metabolized within the plant.

This compound is a systemic compound, readily absorbed by both the leaves and roots of plants. orst.eduherts.ac.uk Following absorption, it is translocated throughout the plant's vascular system. orst.edu Autoradiographic studies have shown that the compound moves readily from treated leaves to the roots via the phloem, in conjunction with the movement of food materials. ucanr.edu

It also demonstrates the ability to transfer from the phloem to the xylem, allowing it to move upward in the transpiration stream and circulate throughout the plant. ucanr.edu This efficient distribution ensures the compound reaches areas of high metabolic activity, where it can exert its inhibitory effects. orst.edu Consequently, it tends to accumulate in active growing points such as the tips of shoots, roots, and in developing seeds. orst.edu

Table 2: Distribution and Accumulation of this compound in Plants

| Plant Part | Accumulation Pattern | Reference |

|---|---|---|

| Roots | High concentration in tips. | orst.edu |

| Shoots | High concentration in tips. | orst.edu |

| Leaves | Translocated from treated leaves to other parts. | ucanr.edu |

| Developing Seeds | Tends to build up due to high metabolic activity. | orst.edu |

Unlike many other herbicides, this compound is highly resistant to metabolism within plant tissues. ucanr.edu Studies indicate that the compound can remain in its original, unmetabolized form for long periods, particularly in dormant or quiescent tissues. ucanr.eduucanr.edu This persistence contributes to its effectiveness as a plant growth inhibitor. orst.edu

While plant metabolism of the compound is very slow, some minor breakdown may occur. ucanr.edu The general process for herbicide detoxification in plants involves three phases: transformation (e.g., oxidation, hydrolysis), conjugation (binding to sugars or amino acids), and compartmentalization into vacuoles or incorporation into insoluble residues. ucanr.edu Dalapon (B104946) largely resists these processes. ucanr.edu However, studies of its degradation in other biological systems have identified potential metabolites such as inorganic chlorine and monochloropropionate. nih.gov Microbial systems have been shown to convert dalapon into pyruvic acid, demonstrating a potential, though not necessarily plant-based, breakdown pathway. researchgate.net

Mechanisms of Selective Action Across Various Plant Species

The selective herbicidal activity of this compound is most pronounced between monocotyledonous species (grasses) and dicotyledonous species (broadleaf plants), with grasses being generally more susceptible. herbiguide.com.au Several factors contribute to this selectivity, ranging from differential absorption and translocation to metabolic responses within the plant.

The compound is absorbed through both the foliage and the root system. herbiguide.com.au Once absorbed, it is readily translocated via both the xylem and phloem to areas of high metabolic activity, such as the meristematic tissues in root tips, shoots, and developing seeds. orst.eduherbiguide.com.au The efficiency of uptake and the speed of translocation can vary between species, potentially contributing to selectivity. For instance, the structure of the leaf cuticle and the density of stomata can influence the rate of foliar absorption.

The primary biochemical target of Dalapon is the pantothenate-synthesizing enzyme. cambridge.org This enzyme catalyzes the condensation of pantoate and β-alanine to form pantothenate (Vitamin B5), which is an essential precursor for the synthesis of Coenzyme A. cambridge.orgnih.gov Coenzyme A is a critical molecule in numerous cellular processes, including the Krebs cycle, fatty acid synthesis and oxidation, and amino acid metabolism. frontiersin.org By inhibiting this enzyme, Dalapon effectively halts the production of Coenzyme A, leading to a cascade of metabolic disruptions and ultimately plant death. frontiersin.org Evidence suggests that Dalapon acts as a competitive inhibitor with pantoate for a site on the enzyme. nih.gov

The basis for selectivity at the biochemical level may lie in subtle differences in the structure or regulation of pantothenate synthetase between grasses and broadleaf plants. Furthermore, the ability of a plant to tolerate the herbicide may be linked to its capacity to either metabolize the compound into less toxic substances or to utilize alternative metabolic pathways to compensate for the reduction in Coenzyme A. However, Dalapon is noted to be relatively stable and resistant to metabolism within plants, suggesting that differential detoxification may be a less significant factor in its selectivity. herbiguide.com.auucanr.edu

Table 1: Comparative Sensitivity of Plant Groups to this compound

| Plant Group | General Sensitivity | Primary Use | Examples of Controlled Species | Examples of Tolerant Species |

| Monocots (Grasses) | High | Control of annual and perennial grasses | Quackgrass, Bermuda grass, Johnson grass, Cattails orst.edu | Not applicable (target group) |

| Dicots (Broadleaf Plants) | Low | Used on crops with tolerance | Not applicable (non-target group) | Sugar beets, Potatoes, Alfalfa, various fruit crops orst.edu |

Plant Genomic and Proteomic Responses to Exposure

Detailed studies specifically documenting the global genomic and proteomic responses of plants to this compound exposure are limited in publicly available literature. However, based on its established mode of action, the anticipated molecular responses can be inferred. The inhibition of pantothenate synthetase and the subsequent depletion of Coenzyme A would trigger significant stress responses and metabolic reprogramming, which would be reflected at the genomic and proteomic levels.

Genomic Responses: Exposure to a chemical stressor like Dalapon would likely induce widespread changes in gene expression. These changes would be part of the plant's general stress response and attempts to manage the metabolic crisis. It is expected that genes involved in the following pathways would be affected:

Metabolic Pathways: Upregulation of genes attempting to compensate for the energy deficit and metabolic blockages.

Stress and Defense Signaling: Activation of genes encoding transcription factors (e.g., WRKY family members), heat shock proteins, and enzymes involved in scavenging reactive oxygen species (ROS), which are often produced under metabolic stress. frontiersin.org

Detoxification Pathways: Increased transcription of genes encoding enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, which are involved in detoxifying foreign compounds (xenobiotics).

Proteomic Responses: A comparative proteomic analysis would likely reveal significant alterations in the abundance of various proteins. The protein-level changes would reflect the induced genomic responses and the direct physiological consequences of the herbicide. Key anticipated changes include:

Metabolic Enzymes: A decrease in the abundance or activity of enzymes dependent on Coenzyme A. Conversely, an increase in proteins associated with alternative energy-producing pathways like glycolysis might be observed.

Stress-Related Proteins: Increased levels of proteins involved in mitigating cellular damage, such as peroxidases, catalases, and chaperones. nih.gov

Protein Synthesis and Degradation: Herbicide-induced stress can lead to an initial upregulation of proteins involved in translation, but prolonged stress typically results in the downregulation of protein synthesis to conserve energy, alongside an upregulation of proteins involved in the degradation of damaged proteins (proteolysis). nih.gov

While direct data for Dalapon is scarce, studies on other abiotic stressors like salinity have shown significant changes in proteins related to signal transduction, energy metabolism, and amino acid metabolism, indicating the complex molecular reprogramming that plants undergo in response to environmental challenges. nih.gov

Comparative Phytotoxicity Mechanisms in Target versus Non-Target Flora

The difference in phytotoxicity between target flora (primarily grasses) and non-target flora (primarily broadleaf plants and some tolerant monocots) is the cornerstone of Dalapon's utility as a selective herbicide. herbiguide.com.au The mechanisms underlying this differential toxicity are multifaceted.

Target Flora (Grasses): In susceptible grasses, this compound is efficiently absorbed and translocated to meristematic tissues. orst.eduepa.gov The primary mechanism of toxicity is the potent inhibition of pantothenate synthetase. cambridge.org This leads to a rapid depletion of the pantothenate pool, halting Coenzyme A synthesis and causing a cascade of metabolic failures. The consequences include:

Inhibition of Lipid Synthesis: Dalapon is known to inhibit fat synthesis and reduce the production of epicuticular wax on leaf surfaces, which can increase water loss and sensitivity to other environmental stresses. epa.govherbiguide.com.au

Disruption of Energy Metabolism: The lack of Coenzyme A cripples the Krebs cycle, severely reducing the plant's ability to produce ATP.

Growth Inhibition: Interference with meristematic activity in root and shoot tips stops cell division and plant development. epa.gov Visible symptoms in grasses include stunted growth, yellowing of leaves, distorted new growth, and ultimately, plant death. herbiguide.com.au

Non-Target Flora (Broadleaf Plants): The tolerance of broadleaf plants to Dalapon is not fully elucidated but is likely due to a combination of factors that prevent the herbicide from reaching its target site in sufficient concentrations or mitigate its effects.

Reduced Uptake or Translocation: Differences in leaf morphology, such as a thicker waxy cuticle, may reduce the rate of foliar absorption. Variations in vascular structure could also lead to less efficient translocation of the herbicide to sensitive meristematic regions compared to grasses.

Enzyme Insensitivity: The pantothenate synthetase enzyme in tolerant species may have a lower binding affinity for Dalapon, making it a less effective inhibitor. This would require a much higher concentration of the herbicide to achieve the same level of enzyme inhibition seen in susceptible species.

Metabolic Detoxification: Although Dalapon is considered relatively stable in plants, tolerant species may possess more efficient enzymatic systems (e.g., hydrolases) capable of slowly degrading the compound into non-phytotoxic metabolites, such as pyruvate. ucanr.edunih.gov

Table 2: Summary of Comparative Phytotoxicity Mechanisms

| Mechanism | Target Flora (e.g., Grasses) | Non-Target Flora (e.g., Broadleaf Crops) |

| Primary Site of Action | Inhibition of Pantothenate Synthetase cambridge.org | Inhibition of Pantothenate Synthetase cambridge.org |

| Biochemical Impact | Severe disruption of Coenzyme A synthesis, affecting lipid and energy metabolism. herbiguide.com.aufrontiersin.org | Minimal disruption at typical application rates. |

| Physiological Effect | Strong inhibition of growth, reduction in leaf wax, chlorosis, and necrosis. epa.govherbiguide.com.au | Tolerates low rates with minimal impact on growth. herbiguide.com.au |

| Potential Basis for Selectivity | Efficient uptake and translocation; highly sensitive target enzyme. | Reduced uptake/translocation; lower sensitivity of the target enzyme; potential for metabolic detoxification. |

Environmental Dynamics and Biogeochemical Cycling

Degradation Pathways in Soil Ecosystems

Once introduced into the soil, the persistence of sodium;2,2-dichloropropanoate is largely dictated by microbial activity and the physicochemical properties of the soil. epa.gov It is considered to have a low to moderate persistence, typically remaining in the soil for 2 to 8 weeks. orst.edu However, at higher application rates, its residual activity can extend from 3 to 4 months. orst.edu

Microbial Degradation and Biotransformation Processes

Microbial degradation is a primary pathway for the breakdown of this compound in soil environments. epa.gov A variety of soil microorganisms, including bacteria and fungi, are capable of utilizing this compound as a source of carbon and energy. researchgate.netnih.gov This process, known as biotransformation, involves the enzymatic conversion of the herbicide into simpler, less toxic compounds. researchgate.net Studies have identified bacteria such as Arthrobacter and Agrobacterium species that increase in population in the presence of dalapon (B104946), indicating their role in its decomposition. nih.gov The initial step in the microbial degradation of dalapon often involves its conversion to pyruvic acid. nih.gov

The process of biotransformation is crucial in reducing the persistence and toxicity of organic compounds in the environment. researchgate.net Microorganisms facilitate this through enzymatic reactions that metabolize contaminants into intermediary metabolites, which can then be used for microbial growth. researchgate.net

Dechlorination and Mineralization Pathways

A key step in the degradation of this compound is dechlorination, the removal of chlorine atoms from the molecule. chemicalbook.com This process is a critical part of its breakdown in the soil. chemicalbook.com Following dechlorination, the molecule can be further broken down through mineralization, where it is ultimately converted into inorganic compounds such as carbon dioxide and water. nih.gov

The complete breakdown of the herbicide into these basic components signifies its removal from the soil environment. nih.gov Sterilization of soil has been shown to essentially halt all degradation, underscoring the critical role of microbial action in this process. nih.gov

Influence of Soil Physicochemical Characteristics on Degradation Rate

The rate at which this compound degrades in soil is significantly influenced by several physicochemical characteristics. Higher temperatures and increased soil moisture generally accelerate the degradation process. orst.edu The presence of organic matter can also play a role, as it enhances microbial activity by providing additional organic molecules for microorganisms. mdpi.com

Conversely, factors that inhibit microbial activity can slow down degradation. For instance, the addition of glucose has been shown to depress the breakdown rate of dalapon in soil. nih.gov The herbicide does not readily bind to soil particles, particularly in clay and clay loam soils, which gives it a high degree of mobility and potential for leaching. orst.edu However, under conditions favorable for microbial growth, the rate of microbial degradation will likely outpace the rate of leaching. epa.gov

Table 1: Factors Influencing the Degradation Rate of this compound in Soil

| Factor | Influence on Degradation Rate | Reference |

|---|---|---|

| Microbial Activity | High microbial populations accelerate degradation. | epa.gov |

| Temperature | Higher temperatures increase the rate of degradation. | orst.edu |

| Soil Moisture | Increased moisture content enhances degradation. | orst.edu |

| Organic Matter | Can enhance microbial activity, potentially increasing degradation. | mdpi.com |

| pH | Can affect microbial activity and the chemical form of the herbicide. | mdpi.com |

| Presence of Other Carbon Sources | The addition of glucose can slow down degradation. | nih.gov |

Aquatic Fate and Transformation Processes

In aquatic environments, this compound is subject to degradation through photodegradation and hydrolysis, in addition to microbial action. epa.govorst.edu

Photodegradation Kinetics and Products in Aqueous Systems

Photodegradation, or the breakdown of the compound by light, can be a significant removal process for this compound in sunlit surface waters, as it absorbs light at wavelengths greater than 290 nm. nih.gov While direct photolysis is possible, the specific rates under environmental conditions have not been extensively investigated. epa.gov At higher temperatures, degradation by ultraviolet light from the sun can also occur. orst.edu The process of photodegradation in aqueous solutions often follows first-order kinetics, meaning the rate of reaction is proportional to the concentration of the compound. csbsju.edu

Hydrolysis Pathways and Stability in Water Bodies

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another important degradation pathway for this compound in aquatic systems. epa.gov The hydrolysis half-life of dalapon and its salts in water is on the order of several months at temperatures below 25°C, with the primary hydrolysis product being pyruvic acid. epa.gov The rate of hydrolysis is accelerated by increasing temperature and pH. orst.edu However, in environments where microbial populations are active, microbial degradation is likely to be completed within a month, diminishing the relative importance of chemical hydrolysis. epa.gov

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Dalapon-sodium |

| Pyruvic acid |

| Glucose |

Persistence in Various Water Systems

The persistence of this compound in aquatic environments is governed by several key processes: microbial degradation, chemical hydrolysis, and photolysis. epa.govrevize.com The relative importance of these pathways dictates the compound's half-life in water systems such as ponds and streams. revize.comorst.edu

Microbial degradation is typically the most significant and active process for the breakdown of this compound in water. orst.edu Under conditions that are favorable for microbial activity, the decomposition of this compound can be completed within a month. epa.gov

In the absence of significant microbial populations, chemical hydrolysis becomes a more dominant degradation pathway. orst.edu The hydrolysis half-life is on the order of several months at temperatures below 25°C, a process that is accelerated by increasing temperature and pH. epa.govorst.edu This reaction results in the formation of pyruvic acid. epa.gov Direct photolysis in sunlit surface waters may also contribute to its degradation, as the compound absorbs light in the environmental UV spectrum, although specific photolytic rates under environmental conditions have not been extensively investigated. epa.govnih.gov

| Degradation Pathway | Description | Typical Half-Life/Completion Time | Influencing Factors |

|---|---|---|---|

| Microbial Degradation | Primary breakdown mechanism in most aquatic systems. orst.edu | Complete within one month under favorable conditions. epa.gov | Microbial population density, temperature, nutrient availability. epa.gov |

| Chemical Hydrolysis | Slower breakdown process forming pyruvic acid. epa.gov | Several months at temperatures <25°C. epa.govorst.edu | Temperature, pH. orst.edu |

| Photolysis | Potential for degradation by sunlight in surface waters. epa.gov | Rates not fully determined under environmental conditions. epa.gov | Sunlight intensity, water clarity. nih.gov |

Transport and Mobility in Environmental Compartments

Leaching Potential to Groundwater Systems

This compound exhibits a high potential for leaching through the soil profile, a characteristic attributed to its very high mobility in soil and low adsorption to soil particles. epa.govorst.edunih.gov This mobility has been confirmed in various soil types, including silty loam, silty clay loam, and soils derived from volcanic materials. nih.gov

However, the actual extent of groundwater contamination is often limited by the compound's rapid biodegradation in the soil. epa.govorst.edu In most agricultural soils during the growing season, its persistence is reported to be between two to four weeks, which is often faster than the rate of leaching. epa.gov Consequently, the compound is often not found below the top 6-inch layer of soil. orst.edu Despite this, a longer persistence of up to six months has been noted in certain forest and tree nursery soils, suggesting that under specific conditions, the potential for reaching groundwater exists. epa.govepa.gov

| Parameter | Value | Implication |

|---|---|---|

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 1 - 2 | Very high mobility in soil. nih.gov |

| Soil Thin-Layer Chromatography (Rf value) | 0.96 (Hagerstown silty clay loam) | Very high soil mobility. nih.gov |

| Persistence in Agricultural Soil | 2 to 4 weeks | Rapid degradation can limit leaching. epa.gov |

| Persistence in Forest Soil | Up to 6 months | Increased potential for leaching in certain environments. epa.gov |

Volatilization Studies and Atmospheric Transport

The potential for volatilization of this compound is highly dependent on its chemical form. nih.gov The sodium salt form, which is commonly used, is not expected to volatilize from water or moist soil surfaces because anions are non-volatile. nih.gov Negligible amounts of the sodium salt disappear from surfaces even after extended periods. nih.gov Aquatic volatilization is also considered an insignificant process. epa.gov

If the acid form is released to the atmosphere, it is expected to exist as a vapor and undergo degradation through reactions with photochemically-produced hydroxyl radicals. epa.govnih.gov The estimated half-life for this atmospheric reaction is between 29 and 72.3 days. epa.govnih.gov Furthermore, due to its extreme solubility in water, atmospheric removal through washout (wet deposition) is considered a possible transport pathway. epa.gov

| Parameter | Value/Observation | Significance |

|---|---|---|

| Vapor Pressure (acid form) | 0.19 mm Hg (estimated at 25°C) | Indicates the acid form exists as a vapor in the atmosphere. nih.gov |

| Henry's Law Constant | 6.3 x 10⁻⁸ atm-cu m/mole | Suggests aquatic volatilization is not significant. epa.gov |

| Atmospheric Half-Life | ~29 to 72.3 days (reaction with hydroxyl radicals) | Indicates gradual degradation in the atmosphere. epa.govnih.gov |

| Water Solubility | Very soluble (800-900 g/L) epa.govorst.edu | Facilitates potential removal from the atmosphere by rain (washout). epa.gov |

Runoff and Interception Dynamics

Surface runoff is a primary mechanism for the transport of this compound from treated areas to surface water bodies. revize.comosu.eduaquaoxwaterfilters.com Its high water solubility facilitates its movement with rainwater and irrigation water over the soil surface. epa.gov The compound is easily washed off plant foliage, contributing to the amount available for runoff. epa.gov This characteristic makes its application to rights-of-way, such as along drainage ditches and railroad tracks, a significant source of contamination in drinking water sources. revize.comosu.edu

Sorption and Desorption Dynamics in Soil and Sediments

The interaction between this compound and soil or sediment particles is generally weak. epa.govorst.edu Adsorption to sediments is not considered a significant environmental fate process. epa.gov The compound does not readily bind to soil particles, and studies have shown that in some soil types, such as clay and clay loam, there may be no adsorption at all. orst.edu This is consistent with its very low soil organic carbon-water partitioning coefficient (Koc) values of 1-2, which indicate a very low tendency for sorption. nih.gov Consequently, desorption is also not a major governing process; any weakly sorbed molecules would be expected to readily desorb back into the soil solution.

Adsorption Isotherms and Kinetics

Specific studies detailing the adsorption isotherms (e.g., Freundlich or Langmuir models) and adsorption kinetics for this compound are not extensively available in the reviewed literature. However, based on its known chemical properties, its behavior can be inferred. The compound's high water solubility, anionic state in soil and water, and extremely low Koc values strongly suggest that if isotherm studies were conducted, they would show very weak adsorption. nih.gov This would correspond to a very low Freundlich adsorption coefficient (Kf), indicating limited partitioning onto soil and sediment surfaces. The kinetics of the adsorption-desorption process would be expected to be very rapid, reaching equilibrium quickly due to the weak, non-specific interactions with soil colloids.

Influence of Organic Matter and Clay Content

The mobility and bioavailability of sodium 2,2-dichloropropanoate in the terrestrial environment are significantly governed by its interactions with soil constituents, particularly organic matter and clay minerals. Research indicates that this compound exhibits a very low affinity for adsorption to soil particles. In clay and clay loam soils, for instance, there may be no significant adsorption observed. regulations.gov This weak interaction results in a high degree of mobility in most soil types, creating a potential for leaching. regulations.govnih.gov

The soil organic carbon-water partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, for sodium 2,2-dichloropropanoate has been reported to be as low as 1 to 2. nih.gov According to classification schemes, Koc values in this range (0-50) signify very high mobility. chemsafetypro.com Soil thin-layer chromatography studies corroborate these findings, with one study on a Hagerstown silty clay loam soil yielding an Rf value of 0.96, which is also indicative of very high soil mobility. nih.gov

While the compound's adsorption to clay is minimal, organic matter content can have a nuanced effect. In soil column leaching tests involving silty loam and silty clay loam soils, very little adsorption was noted. nih.gov However, these same studies observed that the addition of manure, a source of rich organic matter, led to a decrease in the compound's mobility. nih.gov This suggests that while sodium 2,2-dichloropropanoate does not strongly bind to soil colloids in general, higher organic matter content can still play a role in retarding its movement through the soil profile.

Table 1: Soil Mobility and Adsorption Characteristics of Sodium 2,2-dichloropropanoate

| Parameter | Value/Observation | Implication | Soil Type(s) |

| Adsorption | May be no adsorption | High Mobility | Clay and Clay Loam |

| Adsorption | Very little adsorption observed | High Mobility | Silty Loam, Silty Clay Loam |

| Mobility | Decreased with addition of manure | Reduced Leaching | General |

| Soil Koc Value | 1-2 | Very High Mobility | Not specified |

| Rf Value | 0.96 | Very High Mobility | Hagerstown silty clay loam |

Characterization and Fate of Environmental Metabolites

The environmental persistence of sodium 2,2-dichloropropanoate is relatively short, primarily due to rapid degradation by soil microorganisms. regulations.gov The average persistence in most agricultural soils during the growing season is reported to be between two and four weeks. regulations.gov However, understanding the complete environmental impact requires characterization of the resulting degradation products and their own persistence.

The breakdown of sodium 2,2-dichloropropanoate in the environment proceeds through several pathways, principally microbial degradation and chemical hydrolysis. These processes yield a series of primary and secondary degradation products.

Microbial action is the most significant degradation pathway in both soil and water. regulations.gov Studies using specific soil bacteria, such as Arthrobacter sp., have identified key metabolites. nih.gov The degradation involves processes of dechlorination and dehydrochlorination, ultimately leading to the formation of naturally occurring compounds. nih.gov The primary metabolites identified through microbial degradation are pyruvic acid and the amino acid alanine (B10760859). nih.gov

Chemical hydrolysis also contributes to its breakdown, particularly in water. This process is accelerated by increasing temperature and pH. regulations.gov The primary product of hydrolysis is pyruvic acid. regulations.gov Further degradation, potentially through processes like photolysis, can convert the initial dichlorinated compound into 2-monochloropropionic acid, which subsequently degrades to propionic acid. regulations.gov

Table 2: Primary and Secondary Degradation Products of Sodium 2,2-dichloropropanoate

| Degradation Product | Formation Pathway(s) | Type |

| Pyruvic Acid | Microbial Degradation, Hydrolysis | Primary |

| Alanine | Microbial Degradation | Primary |

| 2-Monochloropropionic Acid | Photolysis / Intermediate Degradation | Secondary |

| Propionic Acid | Further degradation of intermediates | Secondary |

| Chloride Ions | Dechlorination (Microbial) | Byproduct |

| Carbon Dioxide | Mineralization (Microbial) | Byproduct |

Pyruvic acid (or its conjugate base, pyruvate) is a central molecule in cellular metabolism, including the Krebs cycle, which is fundamental to energy production in most living organisms. learncbse.inncert.nic.in As such, it is readily and rapidly consumed by the soil microbial biomass and does not persist in the environment.

Alanine is a common, naturally occurring amino acid. Like pyruvate, it is a fundamental building block for proteins and is actively cycled by soil microorganisms. daneshyari.com Studies on the fate of alanine in soil show that it has a very short half-life. In the topsoil of subtropical paddy fields, the average half-life of alanine was found to be approximately 8 hours. researchgate.netnih.gov In the subsoil, the turnover was slower but still rapid, with a half-life of about 2 to 3 days. researchgate.netnih.gov

Propionic acid is also a naturally occurring carboxylic acid that is readily biodegradable under most environmental conditions. regulations.gov It serves as a carbon source for many soil microorganisms.

The persistence of 2-monochloropropionic acid is less defined in available literature, but its role as an intermediate in the degradation pathway to the readily metabolized propionic acid suggests that its presence is likely to be transient.

Table 3: Environmental Persistence of Sodium 2,2-dichloropropanoate and Its Metabolites

| Compound | Half-life / Persistence | Notes |

| Sodium 2,2-dichloropropanoate (Parent) | 2 to 8 weeks in soil | Persistence can be up to 6 months in some forest soils. |

| Alanine | ~8 hours (topsoil) | Rapidly utilized by soil microorganisms. researchgate.netnih.gov |

| Pyruvic Acid | Non-persistent | Central metabolite in cellular respiration, rapidly consumed. learncbse.inncert.nic.in |

| Propionic Acid | Non-persistent | Readily biodegradable. regulations.gov |

Ecological Interactions and Environmental Ecotoxicology

Impact on Non-Target Flora and Microbiological Communities

The application of sodium;2,2-dichloropropanoate in both terrestrial and aquatic environments can lead to interactions with organisms not targeted for control, including essential soil microorganisms and various plant species.

This compound demonstrates a low to moderate persistence in soil environments, with its degradation being primarily driven by microbial activity. orst.eduepa.gov The average persistence in agricultural soils during the growing season is reported to be between two to four weeks. epa.gov Under conditions favorable for microbial growth, degradation generally proceeds more rapidly than leaching. epa.gov

Research indicates that the herbicide can influence the composition and activity of soil microbial communities. The application of dalapon (B104946) can lead to a significant increase, sometimes up to 100-fold, in the populations of bacteria capable of decomposing it. nih.gov Specific genera that have been observed to increase in response to dalapon include Arthrobacter and Agrobacterium. nih.gov However, the presence of other carbon sources, such as glucose, has been found to depress the breakdown rate of dalapon and favor an increase in Bacillus species instead. nih.gov

This compound has been registered for use in controlling emergent aquatic grasses, such as cattails, rushes, and reeds, in non-crop areas like drainage ditches. orst.eduaquaoxwaterfilters.com Its mode of action is systemic, being absorbed by the leaves and roots and then translocated throughout the plant. orst.eduherts.ac.uk This directly impacts aquatic plant communities by selectively removing susceptible grass and sedge species. The intended effect is the management and control of these specific plants, thereby altering the composition and structure of the aquatic flora in the treated areas. aquaoxwaterfilters.com Studies on algae have indicated that dalapon is slightly toxic to most species tested, with some strains showing reduced growth at concentrations up to 10 ppm. oclc.org

Effects on Non-Target Organisms within Ecosystems

The ecotoxicological effects of this compound extend to a variety of non-target fauna in both aquatic and terrestrial ecosystems.

The compound is classified as practically nontoxic to fish. orst.edu The lethal concentration (LC50) values from various studies are consistently in the range of 100 mg/L for several fish species. orst.edu For example, the 96-hour LC50 for the bluegill sunfish (Lepomis macrochirus) is reported to be 105 mg/L. orst.edunih.gov

Toxicity to aquatic invertebrates shows considerable variability depending on the species. orst.edu Aquatic crustaceans and insects are generally the most sensitive groups. orst.edu The 48-hour effective concentration (EC50) for the brown shrimp is as low as 1 mg/L, indicating higher toxicity. orst.edu In contrast, some other crustaceans have a 96-hour LC50 as high as 4800 mg/L. orst.edu For the water flea (Daphnia pulex), the 48-hour LC50 is 11.0 mg/L. nih.gov The compound is considered only slightly toxic to mollusks; studies on oysters showed no toxic effects or reduction in shell growth at 1.0 ppm, and the median lethal concentration for cockles was found to be greater than 100 ppm. orst.eduoclc.org

Ecotoxicity to Aquatic Organisms

| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration |

|---|---|---|---|---|

| Fish | Bluegill Sunfish (Lepomis macrochirus) | LC50 | 105 | 96 hours |

| Aquatic Invertebrate | Water Flea (Daphnia pulex) | LC50 | 11.0 | 48 hours |

| Aquatic Invertebrate | Brown Shrimp | EC50 | 1.0 | 48 hours |

| Aquatic Invertebrate | Other Crustaceans | LC50 | up to 4800 | 96 hours |

| Aquatic Invertebrate | Oyster | No toxic effect | 1.1 (1.0 ppm) | 96 hours |

This compound is considered to have low toxicity for terrestrial invertebrates. It is rated as relatively nontoxic to honeybees (Apis mellifera). orst.edu Studies where honeybees were fed the compound in a sucrose solution found it to be nontoxic at concentrations up to 1,000 ppm. ag.gov

Regarding soil-dwelling invertebrates, field studies have shown varied but generally minimal impacts. One study reported no change in earthworm populations following a field application of dalapon. oclc.org

The available data indicate that this compound is practically nontoxic to birds. orst.edu The 5-day dietary LC50 was found to be greater than 5,000 ppm for several avian species, including mallard ducks, ring-necked pheasants, and Japanese quail. orst.edu The acute oral lethal dose (LD50) for chickens is 5660 mg/kg, further supporting its low acute toxicity to avian species. orst.edu While direct mortality is low, it has been noted that reproductive rates in birds like the mallard duck could be depressed at very high, sublethal doses. orst.edu

Ecotoxicity to Avian Species

| Species | Endpoint | Value |

|---|---|---|

| Mallard Duck | LC50 (5-day dietary) | >5000 ppm |

| Ring-necked Pheasant | LC50 (5-day dietary) | >5000 ppm |

| Japanese Quail | LC50 (5-day dietary) | >5000 ppm |

| Chicken | LD50 (acute oral) | 5660 mg/kg |

Bioaccumulation and Trophic Transfer in Ecological Food Webs

The potential for this compound to accumulate in living organisms and be transferred through the food chain is low. herts.ac.uk Research and environmental fate assessments indicate that significant bioconcentration is not expected. epa.gov The Bioconcentration Factor (BCF), a key indicator of a chemical's tendency to accumulate in aquatic organisms from the surrounding water, has been measured in various species. These studies show low BCF values, suggesting that the compound does not magnify up the trophic levels. epa.gov

Table 1: Measured Bioconcentration Factors (BCF) for Dalapon

| Organism | Bioconcentration Factor (BCF) | Source |

|---|---|---|

| Fish | 3 | epa.gov |

| Snails | <1 | epa.gov |

| Poultry | <1 | epa.gov |

| Rodents | <1 | epa.gov |

| Dogs | <1 | epa.gov |

| Cows | <1 | epa.gov |

Phytoremediation Potential and Bioremediation Strategies

Bioremediation, particularly through microbial action, is the primary mechanism for the breakdown of Dalapon in the environment.

Due to its nature as a selective, systemic herbicide designed to control grasses, the use of plants for the phytoremediation of Dalapon-contaminated soil is not a documented or viable strategy. orst.educhemicalbook.com The compound is readily absorbed by plant roots and leaves, where it inhibits lipid synthesis and acts as a growth inhibitor. orst.eduherts.ac.uk It tends to accumulate in the most metabolically active parts of the plant, such as the tips of roots, shoots, and developing seeds, leading to the plant's death. orst.edu This inherent phytotoxicity precludes the use of plants to remove it from the soil.

The primary mechanism for the degradation of Dalapon in both soil and aquatic environments is microbial action. epa.govepa.govorst.edu Under conditions favorable to microbial growth, the breakdown of Dalapon is often rapid, proceeding at a faster rate than leaching. epa.gov The persistence of Dalapon in agricultural soils during the growing season is typically two to four weeks, although it can persist for up to six months in other soil types. epa.gov

Research has shown that the presence of Dalapon in soil can lead to a significant increase in the populations of bacteria capable of decomposing it. In some soils where the herbicide degrades rapidly, the number of these specific bacteria has been observed to increase by as much as 100-fold. nih.gov Specific genera of bacteria have been identified as key players in the bioremediation of this compound.

Key microbial decomposers include:

Arthrobacter species: These bacteria have been found to increase in number upon incubation with Dalapon. nih.gov

Agrobacterium species: Similar to Arthrobacter, these species also show population growth in the presence of Dalapon. nih.gov

Bacillus species: While glucose was found to increase Bacillus species that decompose Dalapon, the primary decomposers in its absence appear to be Arthrobacter and Agrobacterium. nih.gov

This microbial degradation process involves the transformation of the organic compound into other forms, reducing its persistence and toxicity in the environment. researchgate.net

Table 2: Microorganisms Involved in Dalapon Bioremediation

| Microbial Genus | Role in Degradation | Source |

|---|---|---|

| Arthrobacter | Primary decomposer; population increases in the presence of Dalapon. | nih.gov |

| Agrobacterium | Primary decomposer; population increases in the presence of Dalapon. | nih.gov |

| Bacillus | Decomposer; population increase stimulated by the presence of glucose. | nih.gov |

Advanced Analytical Methodologies and Detection

Chromatographic Techniques for Trace Analysis

Chromatographic methods are fundamental for the separation and analysis of sodium;2,2-dichloropropanoate from various matrices. Both gas and liquid chromatography have been extensively applied for this purpose.

Gas chromatography (GC) is a well-established technique for dalapon (B104946) analysis. rsc.org Due to the low volatility of the salt, analysis is typically performed on the acidic form, 2,2-dichloropropanoic acid. To enhance volatility and improve chromatographic performance, derivatization is often necessary. A common approach involves converting the acid to its methyl ester using reagents like diazomethane (B1218177) or methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. jfda-online.com Following derivatization, the resulting dalapon methyl ester can be effectively separated and detected. jfda-online.com Electron capture detectors (ECD) are frequently used for this analysis due to their high sensitivity to halogenated compounds like dalapon. jfda-online.comoup.com

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers the advantage of analyzing dalapon without the need for derivatization. helixchrom.com Reversed-phase HPLC methods are commonly employed, where an acidic mobile phase is used to ensure that dalapon is in its protonated, less polar form, allowing for retention on a nonpolar stationary phase like C18. helixchrom.com Ion-exchange chromatography has also been utilized for the separation of dalapon from other haloacetic acids. jfda-online.com

The coupling of mass spectrometry with chromatographic techniques provides a powerful tool for the unambiguous identification and sensitive quantification of this compound.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the highly specific detection of MS. After derivatization, the resulting dalapon ester is introduced into the GC-MS system. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for positive identification. jfda-online.com By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced. anchem.pl A method for determining dalapon in environmental samples involved derivatization to its benzyl (B1604629) ester, followed by analysis using mass fragmentography, a technique similar to SIM. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of dalapon in water and other complex matrices. alsenvironmental.co.ukresearchgate.net This technique allows for the direct analysis of the dalapon anion, eliminating the need for derivatization. alsenvironmental.co.ukresearchgate.net The high specificity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of dalapon) is selected and fragmented, and a specific product ion is then monitored. This process minimizes matrix interference and allows for very low detection limits. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are invaluable for confirming the chemical structure of this compound and can also be used for its quantification.

Table 1: Illustrative NMR Data for Dalapon Sodium

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.2 | Singlet | -CH₃ |

| ¹³C | Varies | Singlet | -CH₃ |

| ¹³C | Varies | Singlet | -CCl₂- |

| ¹³C | Varies | Singlet | -COO⁻ |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of this compound would show a characteristic strong absorption band for the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). chemicalbook.com This is a key feature that distinguishes it from its acidic form, which would exhibit a carbonyl (C=O) stretch at a higher frequency. Other absorptions corresponding to C-Cl stretching vibrations would also be present. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is less specific for structural identification but can be used for quantification. Dalapon shows some UV absorbance in the range of 290 to 350 nm, which suggests that direct photolysis may be possible. nih.gov While not highly specific, UV detection can be coupled with HPLC for quantitative analysis in relatively clean samples. nih.gov

Environmental Monitoring and Residue Analysis in Complex Matrices

The analysis of this compound residues in environmental samples like soil and water, as well as in agricultural products, is essential for risk assessment. epa.govepa.gov These matrices are often complex, requiring robust analytical methods to achieve accurate and reliable results.

For water analysis, methods such as EPA Method 552.1 and 515.1 are available, which typically involve extraction, derivatization, and GC-ECD analysis. epa.govnemi.gov More modern approaches utilize direct injection of water samples for analysis by LC-MS/MS, which simplifies the sample preparation process and offers high sensitivity and selectivity. alsenvironmental.co.ukjst.go.jp

In soil, dalapon is known to be mobile and can leach into groundwater. orst.edu Its persistence in soil can range from a few weeks to several months, depending on environmental conditions. epa.govorst.edu Analysis in soil often involves an initial extraction step, sometimes using an alkaline solution like sodium hydroxide (B78521) to ensure the compound is in its soluble salt form, followed by clean-up, derivatization, and GC analysis or LC-MS/MS. nih.gov For plant tissues and other agricultural commodities, extraction procedures are tailored to the specific matrix, often involving homogenization and solvent extraction, followed by analytical determination. jfda-online.comoup.com For example, a method for sugarcane analysis involved extraction with a sulfuric acid solution, followed by liquid-liquid extraction and derivatization for GC-ECD analysis. jfda-online.com

Table 2: Common Analytical Techniques for this compound

| Technique | Sample Matrix | Sample Preparation | Typical Detector |

|---|---|---|---|

| GC | Water, Soil, Crops | Extraction, Derivatization | ECD, MS |

| LC | Water | Direct Injection or Extraction | MS/MS, UV |

| NMR | Pure substance, Formulations | Dissolution in solvent | - |

Sampling and Extraction Protocols for Soil, Water, and Plant Tissues

Effective analysis of Dalapon begins with robust sampling and extraction protocols tailored to the specific matrix. The goal is to isolate the analyte from complex sample components that could interfere with subsequent analysis.

For water samples , direct analysis is sometimes possible, but pre-concentration is often necessary to detect trace levels. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). In one LLE method, water samples are saturated with sodium chloride, acidified with sulfuric acid, and then extracted with methyl t-butyl ether (MTBE). researchgate.net Another approach, EPA Method 552.3, utilizes a liquid-liquid microextraction technique, which significantly reduces solvent consumption. epa.gov SPE offers an alternative that is less time-consuming and uses drastically smaller volumes of organic solvents compared to traditional LLE. slu.se

For soil samples , the extraction process is more complex due to the solid matrix. A common procedure involves initial extraction from a strongly acidified soil solution. rsc.org To remove interfering substances, a steam distillation step may be employed prior to the solvent extraction. rsc.org

The efficiency of these extraction methods is critical for accurate quantification. Recovery experiments for Dalapon have demonstrated high efficiency, with recoveries of over 92% reported for both river water and soil samples using specific LLE protocols. rsc.org

| Matrix | Extraction Method | Key Parameters | Reported Recovery | Reference |

|---|---|---|---|---|

| River Water & Soil | Liquid-Liquid Extraction (LLE) | Acidification; Derivatization with 1-benzyl-3-p-tolyltriazene | >92% | rsc.org |

| Pure, Tap, & River Water | Liquid-Liquid Extraction (LLE) | Saturation with NaCl; Acidification with H₂SO₄; Extraction with MTBE | 67-101% | researchgate.net |

| Drinking Water | Liquid-Liquid Microextraction | Part of EPA Method 552.3 | Not specified in abstract | epa.gov |

| Water | Solid-Phase Extraction (SPE) | Alternative to LLE; Reduced solvent use | Not specified in abstract | slu.se |

Development of Sensitive and Selective Detection Methods

Following extraction, various analytical techniques are used for the sensitive and selective detection of Dalapon. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques, often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas chromatography, particularly with an electron capture detector (GC-ECD), is a well-established method for analyzing Dalapon after a derivatization step to make the compound more volatile. epa.gov For enhanced selectivity and sensitivity, GC can be coupled with mass spectrometry, using techniques like mass fragmentography to monitor specific ions. rsc.org

More recently, liquid chromatography-mass spectrometry (LC-MS) methods have gained prominence. A significant advantage of LC-MS is its ability to analyze Dalapon directly in aqueous samples, eliminating the need for the often labor-intensive extraction and derivatization steps required for GC analysis. alsenvironmental.co.uk Techniques using a tandem quadrupole mass spectrometer (LC-MS/MS) provide excellent sensitivity and robustness, allowing for reliable results at ultra-trace levels. alsenvironmental.co.uk High-resolution mass spectrometry (HRMS) coupled with LC (LC-HRMS) offers another powerful tool, providing high sensitivity and selectivity for determining Dalapon in water. rsc.org

These advanced methods have achieved very low detection limits. For instance, some methods can quantify Dalapon in tap water at concentrations below 1 μg/L. rsc.org One GC-based method reported a detection limit of 0.5 ng, while an LC/MS method reported detection limits as low as 2.1 ng/mL. researchgate.netrsc.org

| Analytical Technique | Matrix | Detection Limit | Key Features | Reference |

|---|---|---|---|---|

| Mass Fragmentography (GC-MS) | River Water & Soil | 0.5 ng | Requires derivatization | rsc.org |

| LC-ESI(-)-HRMS | Water | <1 μg/L | High sensitivity and selectivity; Direct injection | rsc.org |

| LC-MS/MS | Water | <1 μg/L | Direct aqueous injection; No extraction/derivatization needed | alsenvironmental.co.uk |

| LC/MS (ESI) | Water | 2.1 ng/mL | Isocratic mode; Negative ion detection | researchgate.net |

| GC-ECD | Drinking Water | 0.001 µg/L (Estimated) | EPA Method | nih.gov |

Development of High-Throughput Screening and Rapid Detection Methods

The need to analyze a large number of environmental samples has driven the development of high-throughput screening (HTS) and rapid detection methods. These methods aim to reduce analysis time and sample handling without compromising data quality.

For Dalapon and other haloacetic acids in water, an HTS method has been developed using large volume injection (200 μL) with an LC-HRMS system. rsc.org This approach minimizes sample manipulation and has a total analysis time of only 16 minutes, making it suitable for screening large batches of samples. rsc.orgresearchgate.net

While not yet specifically applied to Dalapon, other technologies show promise for rapid pesticide detection. These include antibody-based methods like ELISA and biosensors such as aptamer-based sensors, which use specific recognition elements to detect target analytes. mdpi.com The development of immunosensors, for example, has enabled the rapid and sensitive detection of other herbicides in water samples, suggesting a potential application for Dalapon. nih.gov Combining technologies like desorption electrospray ionization (DESI) mass spectrometry with robotic sampling can accelerate screening processes by a factor of 10, potentially reducing analysis times from months to days for large compound libraries. labonline.com.au These next-generation technologies, including real-time PCR and DNA chips, are well-suited for screening numerous samples in monitoring programs. researchgate.net

Agricultural and Horticultural Efficacy and Resistance Research

Selective Herbicidal Activity and Efficacy on Target Grasses and Weeds

Dalapon (B104946) demonstrates selective herbicidal activity, primarily targeting monocotyledonous plants, especially annual and perennial grasses. caws.org.nz Its mode of action involves functioning as a growth regulator, where it is translocated within the plant to the roots and other areas of high metabolic activity, such as developing seeds and the tips of shoots and leaves. nzfsa.govt.nzokstate.edu At high application rates, it acts as a strong acid, causing localized destruction of foliage. oup.com

The herbicide has been widely used to control problematic grasses such as Bermuda grass (Cynodon dactylon), Johnson grass (Sorghum halepense), Crabgrass, and Quackgrass, as well as cattails and rushes. nzfsa.govt.nzherts.ac.uk Its application spans both agricultural and non-crop settings. In agriculture, it has been used in crops including sugarcane, corn, potatoes, sugar beets, various legumes, citrus, and other fruit and nut trees. okstate.edu Non-crop applications include managing grass growth on lawns, in drainage ditches, along railroad tracks, and in other industrial areas. herts.ac.uk

Efficacy Under Diverse Environmental Conditions

The performance of sodium;2,2-dichloropropanoate is significantly influenced by environmental factors such as temperature, soil moisture, and humidity. These conditions affect the herbicide's degradation, absorption, and translocation, thereby altering its efficacy.

Higher temperatures and increased soil moisture accelerate the microbial degradation of Dalapon in the soil. nzfsa.govt.nz Conversely, its decomposition is negatively affected by low soil moisture, temperatures below 20-25°C, low soil pH, and large amounts of organic matter. oup.com Plant stress resulting from low soil moisture can lead to the development of thicker, less permeable leaf cuticles, which reduces herbicide absorption and translocation. researchgate.net

High relative humidity generally enhances the uptake of Dalapon. cambridge.org This is because high humidity slows the drying of spray droplets on the leaf surface, allowing more time for the chemical to penetrate the leaf. researchgate.net Research on Johnsongrass demonstrated that at temperatures of 21°C and 32°C, the translocation of Dalapon was greater at 100% relative humidity compared to 35%. However, this effect was inverted at a high temperature of 38°C, where translocation was greater at the lower humidity level. isws.org.in

| Environmental Factor | Condition | Effect on Efficacy | Mechanism of Action |

|---|---|---|---|

| Temperature | High Temperature (>25°C) | Increases degradation rate in soil and water. nzfsa.govt.nz May increase accumulation in plant tops. nzfsa.govt.nz | Accelerates microbial activity and chemical hydrolysis. nzfsa.govt.nz Increases plant transpiration. nzfsa.govt.nz |

| Low Temperature (<20°C) | Decreases efficacy. oup.com | Slows microbial degradation in soil. oup.com Reduces plant growth and herbicide translocation. | |

| Soil Moisture | High Soil Moisture | Increases degradation rate. nzfsa.govt.nz Generally improves weed control. | Supports microbial activity. nzfsa.govt.nz Reduces plant stress, leading to better herbicide uptake and translocation. researchgate.net |

| Low Soil Moisture (Drought) | Decreases efficacy. oup.com | Reduces microbial degradation. oup.com Induces plant stress, thickening leaf cuticles and reducing uptake. researchgate.net | |

| Relative Humidity | High Relative Humidity | Generally increases efficacy. cambridge.org | Slows drying of spray droplets, allowing for greater leaf penetration. researchgate.netcambridge.org |

| Low Relative Humidity | Generally decreases efficacy. cambridge.org | Causes rapid drying of spray droplets, reducing leaf penetration. researchgate.netcambridge.org |

Application Timing and Formulation Influence on Efficacy

The timing of application is critical for maximizing the effectiveness of this compound. It can be applied both before weed emergence (pre-emergence) and after (post-emergence). For post-emergence applications, it is most effective when grasses are actively and vigorously growing, but before they have developed seed stalks. okstate.edu Applying the herbicide to plants that are stressed due to cold weather or drought may result in poor control. okstate.edu For certain perennial weeds, applications are most effective during periods of active rhizome growth, which often occurs in the autumn or early spring. nzfsa.govt.nz

The formulation of the spray solution also plays a pivotal role. The biological activity of Dalapon can be enhanced by adjusting the solution's pH or by adding suitable surfactants. cambridge.org Research has shown that the addition of specific adjuvants can significantly improve performance. For instance, a combination of methyl cellulose (B213188), sodium acetate (B1210297), and an alkyl aryl sodium sulfonate was found to increase the toxicity of Dalapon to oats and Cynodon dactylon. cambridge.org In this formulation, methyl cellulose helps to increase and maintain the amount of spray on the foliage, the sulfonate likely increases penetration, and the sodium acetate enhances the spray's toxicity. cambridge.org

Factors Influencing Efficacy in Specific Crop Systems

Interactions with Crop Cultivars

While this compound is registered for use on a number of crops, including lucerne and various clover species, detailed research on the differential tolerance or sensitivity among specific cultivars of these crops is not extensively documented in the available literature. caws.org.nz General guidance indicates that some crops, like lucerne, are tolerant to the herbicide. caws.org.nz However, the response can be highly specific, and the potential for crop injury may vary between different varieties within the same species due to genetic differences influencing herbicide uptake, translocation, or metabolism.

Compatibility with Other Agricultural Chemicals

In agricultural practice, herbicides are often tank-mixed to broaden the spectrum of weed control. awsjournal.org The interaction between this compound and other chemicals can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than the individual effects), or additive. theseam.com

Dalapon has been used in combination with other herbicides for more comprehensive weed management. For example, it can be mixed with Amitrole to control both grasses and broadleaf weeds, and with soil-residual herbicides like Simazine for longer-term control. nzfsa.govt.nz However, these combinations can also pose risks. A notable antagonistic interaction has been reported with 2,4-D, which may reduce the root uptake of Dalapon. Furthermore, there is a specific warning against mixing Dalapon with Amitrole for use around fruit trees or vines, suggesting a potential for increased crop phytotoxicity in these specific situations. nzfsa.govt.nz

| Combined Chemical | Type of Interaction | Observed or Potential Effect |

|---|---|---|

| Amitrole | Additive / Synergistic | Provides broader spectrum control of both grass and broadleaf weeds. nzfsa.govt.nz |

| Amitrole (in orchards/vineyards) | Antagonistic (Crop Safety) | Label warnings advise against this mixture around fruit trees or vines, indicating potential for crop injury. nzfsa.govt.nz |

| Simazine | Additive / Synergistic | Can be combined for longer-term, residual weed control. nzfsa.govt.nz |

| 2,4-D | Antagonistic (Efficacy) | Evidence suggests 2,4-D may reduce the root uptake of Dalapon, potentially decreasing its effectiveness on grasses. caws.org.nz |

Development and Mechanisms of Herbicide Resistance in Weed Populations

The development of herbicide resistance in weed populations is an evolutionary process driven by the selection pressure exerted by repeated herbicide use. msstate.edu Resistance to Dalapon was first reported in 1962, approximately nine years after its commercial introduction.

While the historical occurrence of resistance is noted, the specific biochemical and molecular mechanisms by which weed populations have developed resistance specifically to this compound are not well-documented in the available scientific literature. Generally, herbicide resistance in plants occurs through two primary types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). msstate.edu

Target-Site Resistance (TSR): This mechanism involves a mutation in the gene that codes for the protein or enzyme the herbicide is designed to attack. This change prevents the herbicide from binding to its target, rendering it ineffective, while the plant's biological processes continue to function. msstate.edu